3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one typically involves the formation of the pyrazole ring followed by the construction of the oxazolidinone ring. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Shares the pyrazole moiety but lacks the oxazolidinone ring.
1,3-oxazolidin-2-one: Contains the oxazolidinone ring but lacks the pyrazole moiety.
3-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one: Similar structure but without the amino group on the pyrazole ring.
Uniqueness
The unique combination of the pyrazole and oxazolidinone moieties in 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H12N4O2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-[2-(3-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12N4O2/c9-7-1-2-12(10-7)4-3-11-5-6-14-8(11)13/h1-2H,3-6H2,(H2,9,10) |
InChI Key |
IFWDKPPQPDRNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCN2C=CC(=N2)N |
Origin of Product |
United States |
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